2-Phenyl-1,3-dithiane 1,3-dioxide
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Overview
Description
2-Phenyl-1,3-dithiane 1,3-dioxide is an organic compound with the molecular formula C10H12O2S2 It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dithiane 1,3-dioxide typically involves the oxidation of 2-Phenyl-1,3-dithiane. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the oxidizing agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dithiane 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dithiane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted dithianes depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-1,3-dithiane 1,3-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dithiane 1,3-dioxide involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The sulfone groups can participate in various chemical reactions, facilitating the formation of new bonds. The molecular targets and pathways involved are typically related to its reactivity with nucleophiles and electrophiles in the reaction environment .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dithiane: The non-oxidized form, which is less reactive in certain types of reactions.
1,3-Dithiane: A simpler structure without the phenyl group, used as a protecting group for carbonyl compounds.
2-Phenyl-1,3-dithiolane: Similar structure but with different reactivity due to the presence of a dithiolane ring instead of a dithiane ring.
Uniqueness
2-Phenyl-1,3-dithiane 1,3-dioxide is unique due to the presence of sulfone groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in the synthesis of complex molecules .
Properties
CAS No. |
95530-97-5 |
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Molecular Formula |
C10H12O2S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-phenyl-1,3-dithiane 1,3-dioxide |
InChI |
InChI=1S/C10H12O2S2/c11-13-7-4-8-14(12)10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
AJALSSLXGSQSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)C(S(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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